molecular formula C36H22N4 B3149696 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline CAS No. 676542-82-8

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline

Cat. No.: B3149696
CAS No.: 676542-82-8
M. Wt: 510.6 g/mol
InChI Key: ZEPNEZBNLFFDDA-UHFFFAOYSA-N
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Description

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline is an organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a promising candidate for various applications, including organic light-emitting diodes (OLEDs) and organic solar cells. The presence of carbazole and phenanthroline units in its structure contributes to its excellent electron-transporting and luminescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available carbazole and 1,10-phenanthroline.

    Formation of Intermediate: The carbazole is first brominated to form 3,6-dibromocarbazole.

    Coupling Reaction: The 3,6-dibromocarbazole is then subjected to a palladium-catalyzed Suzuki coupling reaction with 4,7-dibromo-1,10-phenanthroline to form the desired product.

The reaction conditions for the Suzuki coupling typically include:

    Catalyst: Palladium(0) or Palladium(II) complexes.

    Base: Potassium carbonate or sodium carbonate.

    Solvent: Toluene or dimethylformamide (DMF).

    Temperature: 80-100°C.

    Reaction Time: 12-24 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: To maximize yield and minimize costs, reaction conditions are optimized.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

    Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbazole units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline has a wide range of scientific research applications:

    Organic Electronics: Used in the fabrication of OLEDs and organic solar cells due to its excellent electron-transporting properties.

    Photovoltaics: Employed in dye-sensitized solar cells (DSSCs) as a sensitizer.

    Luminescent Materials: Utilized in the development of luminescent materials for display technologies.

    Biological Applications: Investigated for potential use in bioimaging and as a fluorescent probe.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline stands out due to its unique combination of carbazole and phenanthroline units, which provide a balance of electron-transporting and luminescent properties. This makes it particularly suitable for applications in OLEDs and organic solar cells, where both properties are essential.

Properties

IUPAC Name

4,7-di(carbazol-9-yl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22N4/c1-5-13-29-23(9-1)24-10-2-6-14-30(24)39(29)33-19-21-37-35-27(33)17-18-28-34(20-22-38-36(28)35)40-31-15-7-3-11-25(31)26-12-4-8-16-32(26)40/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPNEZBNLFFDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C5C=CC6=C(C=CN=C6C5=NC=C4)N7C8=CC=CC=C8C9=CC=CC=C97
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857031
Record name 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676542-82-8
Record name 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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